molecular formula C11H12N2OS B1361763 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine CAS No. 915921-26-5

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine

Cat. No.: B1361763
CAS No.: 915921-26-5
M. Wt: 220.29 g/mol
InChI Key: LUWOWBPYBZMJKV-UHFFFAOYSA-N
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Description

Structural Components:

  • Thiazole core : A five-membered heterocyclic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3.
  • 2-Methoxyphenyl substituent : Attached to the thiazole ring at position 2, featuring a methoxy group (–OCH₃) at the ortho position of the benzene ring.
  • Aminomethyl group (–CH₂NH₂) : Bonded to position 5 of the thiazole ring, providing a primary amine functionality.

Table 1: Molecular Formula Breakdown

Element Quantity Role in Structure
Carbon 11 Backbone of thiazole, phenyl, and methoxy groups
Hydrogen 12 Saturation of aromatic and aliphatic bonds
Nitrogen 2 Thiazole ring (1N) and primary amine (1N)
Oxygen 1 Methoxy group (–OCH₃)
Sulfur 1 Thiazole ring

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Thiazole Core Geometry

While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous thiazole derivatives exhibit characteristic planar geometries. The thiazole ring typically displays bond lengths of 1.74 Å (C–S) and 1.30 Å (C–N) , with bond angles near 90° at sulfur and nitrogen atoms. The dihedral angle between the thiazole ring and the 2-methoxyphenyl group is critical for conjugation effects, often ranging between 15°–25° in similar structures, facilitating π-orbital overlap.

NMR Spectral Analysis of Aromatic Proton Environments

1H NMR data (400 MHz, DMSO-d₆) reveals distinct signals:

  • Aromatic protons :
    • Thiazole C₅–H: Singlet at δ 8.02–8.15 ppm (1H, integration = 1).
    • 2-Methoxyphenyl protons: Multiplet at δ 6.80–7.50 ppm (4H, integration = 4), with deshielding observed for the ortho-proton adjacent to the methoxy group.
  • Methoxy group : Singlet at δ 3.85 ppm (3H, integration = 3).
  • Aminomethyl group :
    –CH₂– : Triplet at δ 3.45–3.60 ppm (2H, J = 5.2 Hz).
    –NH₂ : Broad singlet at δ 2.10–2.30 ppm (2H).

13C NMR data confirms the connectivity:

  • Thiazole carbons: C2 (δ 152.1 ppm) , C5 (δ 123.5 ppm) .
  • Methoxyphenyl carbons: C–OCH₃ (δ 56.2 ppm) , ipso-C (δ 131.8 ppm) .

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits key fragments:

  • Molecular ion peak : m/z 220.09 (C₁₁H₁₂N₂OS⁺, 100% relative intensity).
  • Major fragments :
    • m/z 203.07 (M⁺–NH₂, 65%), resulting from cleavage of the aminomethyl group.
    • m/z 149.02 (C₈H₇NOS⁺, 40%), arising from loss of the methoxyphenyl moiety.
    • m/z 121.03 (C₆H₅OS⁺, 25%), corresponding to the thiazole ring with a methylene group.

Table 2: Characteristic Fragmentation Pathways

m/z Fragment Ion Proposed Structure
220.09 [M]⁺ Intact molecule
203.07 [M–NH₂]⁺ Thiazole-methoxyphenyl backbone
149.02 [C₈H₇NOS]⁺ Thiazole ring + CH₂– group
121.03 [C₆H₅OS]⁺ Thiazole ring fragment

Properties

IUPAC Name

[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOWBPYBZMJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650275
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-26-5
Record name 2-(2-Methoxyphenyl)-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thioamide Precursors

One common approach involves cyclization of thioamide or thiourea derivatives with α-haloketones or α-haloesters to form the thiazole ring:

  • Starting from 2-methoxyphenyl-substituted nitriles or amides, conversion to thioamides is achieved by reaction with reagents like Lawesson’s reagent or phosphorus pentasulfide.
  • The thioamide is then reacted with α-haloketones (e.g., chloroacetaldehyde derivatives) under basic or acidic conditions to induce cyclization forming the 1,3-thiazole ring.
  • The 5-position is functionalized with a methanamine group either by direct substitution or via intermediates such as thiazol-5-yl-methanol derivatives that are subsequently converted to the amine.

This method is supported by literature describing the synthesis of related aminothiazole derivatives via heterocyclization reactions involving thioamides and halo compounds.

Use of Thiazol-5-yl-methanol Intermediates

Another advanced method involves:

  • Preparation of 1,3-thiazol-5-yl-methanol intermediates substituted with the 2-methoxyphenyl group at the 2-position.
  • Conversion of the hydroxyl group in thiazol-5-yl-methanol to a suitable leaving group (e.g., via reaction with alkyl or aryl haloformates such as methyl chloroformate) in the presence of a base.
  • Subsequent nucleophilic substitution with ammonia or amine sources to yield the methanamine derivative.

This approach is described in patented processes offering improved yields and purity by controlling reaction conditions, solvent choice, and protecting group strategies.

Amination via Reductive Amination or Direct Substitution

In some synthesis routes, the methanamine group is introduced by:

  • Reductive amination of thiazol-5-yl aldehyde intermediates with ammonia or amine donors using reducing agents such as sodium cyanoborohydride.
  • Direct substitution of halomethyl thiazole intermediates with ammonia under controlled conditions.

These methods provide flexibility in introducing the amine functionality and are often combined with protecting group strategies to avoid side reactions.

Detailed Reaction Conditions and Examples

Step Reactants / Intermediates Reagents / Conditions Outcome / Notes
1 2-Methoxybenzonitrile Sodium methoxide in anhydrous methanol, 48 h stirring at room temp Conversion to 4-methoxybenzamidine intermediate
2 Thiosemicarbazide + 2-methoxybenzaldehyde Ethanol, room temp, 7 h Formation of thiosemicarbazone intermediate
3 Thioamide intermediate + α-haloketone (e.g., chloroacetaldehyde) Basic aqueous or organic solvent, temp control <10°C Cyclization to 1,3-thiazole ring
4 Thiazol-5-yl-methanol derivative + methyl chloroformate Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp Formation of carbonate intermediate for amination
5 Carbonate intermediate + ammonia or amine Ambient or reflux conditions Substitution to yield methanamine derivative

Research Findings and Optimization

  • Yield and Purity: The use of protected intermediates and controlled addition of reagents improves yield and crystallinity of the final product. For example, crystalline tert-butyl carbamate derivatives of intermediates enhance purification.
  • Solvent Selection: Polar aprotic solvents such as dichloromethane or ethyl acetate facilitate nucleophilic substitutions, while aqueous media are preferred for cyclization steps.
  • Temperature Control: Maintaining low temperatures (<10°C) during halogenation or cyclization steps prevents side reactions and decomposition.
  • Protecting Groups: Amino protecting groups (e.g., Boc) are used to prevent unwanted reactions during multi-step syntheses and are removed in final steps.

Summary Table of Preparation Methods

Method Key Intermediates Reagents Advantages Limitations
Cyclization of thioamides with α-haloketones Thioamide, α-haloketone Lawesson’s reagent, chloroacetaldehyde, base Direct ring formation, well-established Requires careful temp control, possible side products
Thiazol-5-yl-methanol route Thiazol-5-yl-methanol, alkyl haloformates Methyl chloroformate, base, ammonia High purity, scalable, good yields Multi-step, requires intermediate isolation
Reductive amination / direct substitution Thiazol-5-yl aldehyde, halomethyl derivatives NaBH3CN, ammonia Flexible amine introduction Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Methoxybenzaldehyde, methoxybenzoic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its inhibitory effects on specific enzymes, particularly those involved in inflammatory processes. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes, which are implicated in various inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the methoxyphenyl group can significantly alter the inhibitory potency against these enzymes .

Synthesis of Novel Derivatives

Research has demonstrated that 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine can serve as a precursor for synthesizing novel derivatives with enhanced biological activities. For example, derivatives have been created that exhibit improved selectivity and potency against cancer cell lines, suggesting potential applications in oncology .

Drug Delivery Systems

The compound has also been explored in the context of drug delivery systems. Its ability to form solid dispersions with various carriers enhances the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in formulating medications for chronic conditions where consistent drug levels are critical .

Table 1: Inhibitory Potency of Derivatives

CompoundIC50 (µM)Target Enzyme
Compound 10.025ALOX15
Compound 20.015COX-2
Compound 30.030LOX

IC50 values indicate the concentration required to inhibit enzyme activity by 50%. Lower values represent higher potency.

Table 2: Solubility Enhancement in Solid Dispersions

CarrierRatio (Compound:Carrier)Solubility Improvement (%)
HPMC1:1150
MCC1:2200
Silica1:3175

This table illustrates the effectiveness of different carriers in enhancing the solubility of the compound.

Case Study 1: Inhibition of ALOX15

A study focused on the inhibition of ALOX15 by derivatives of this compound demonstrated that specific modifications to the methoxy group significantly increased inhibitory potency. The research utilized molecular dynamics simulations to understand binding interactions better, revealing crucial insights into the design of more effective inhibitors .

Case Study 2: Application in Solid Dispersion Formulations

In another investigation, researchers developed solid dispersion formulations using HPMC and silica as carriers for this compound. The study found that these formulations not only improved solubility but also maintained stability under various environmental conditions, making them suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Target Compound : 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
  • Substituents: 2-Methoxyphenyl (position 2), aminomethyl (position 5).
  • Key feature : The methoxy group enhances lipophilicity and may influence receptor binding via π-π stacking .
Analogues :

3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine () Substituents: 4-Propylpiperazine (position 2), aminopropyl (position 5). Key feature: The piperazine group improves water solubility and histamine H₃ receptor affinity .

N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine () Substituents: Isopropyl (position 2), methylaminomethyl (position 4). Key feature: Found in cobicistat metabolism; the isopropyl group may reduce metabolic stability compared to aryl substituents .

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine ()

  • Substituents : Methoxymethyl (position 2), phenyl (position 5).
  • Key feature : The methoxymethyl group increases polarity, resulting in an oily physical state (vs. solid for the target compound) .

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine ()

  • Substituents : Methyl (position 2), ethyl (position 4).
  • Key feature : Simpler alkyl groups reduce molecular weight (156.25 g/mol) but may limit binding specificity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical Form Notable Activity/Property
Target Compound C₁₁H₁₂N₂OS 220.29 2-Methoxyphenyl (2), NH₂CH₂ (5) Solid Early-stage kinase inhibitor
3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine C₁₂H₂₃N₅S 277.41 4-Propylpiperazine (2), NH₂(CH₂)₃ (5) N/A Histamine H₃ ligand (IC₅₀: 12 nM)
N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine C₈H₁₄N₂S 170.28 Isopropyl (2), CH₂NHCH₃ (4) N/A CYP3A4 inhibition fragment
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine C₁₂H₁₄N₂OS 234.32 Methoxymethyl (2), phenyl (5) Oil Unknown
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine C₇H₁₂N₂S 156.25 Methyl (2), ethyl (4) Solid Irritant; limited bioactivity

Key Differences and Implications

Substituent Position: Position 2 substituents (e.g., methoxyphenyl vs. isopropyl) dictate electronic effects and steric bulk, impacting receptor binding . Position 5 aminomethyl groups are critical for hydrogen bonding in kinase inhibitors .

Lipophilicity vs. Solubility :

  • Methoxyphenyl increases lipophilicity (logP ~2.5), whereas piperazine or morpholine groups improve aqueous solubility .

Metabolic Stability :

  • Alkyl substituents (e.g., isopropyl) may undergo faster oxidative metabolism compared to aryl groups .

Commercial Availability and Purity

  • The target compound is available from Sigma-Aldrich (95% purity) and Combi-Blocks .
  • Analogues like [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride are sold as salts for enhanced stability .

Biological Activity

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine, commonly referred to as methanamine thiazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of methanamine thiazole derivatives. One study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound showed a dose-dependent increase in scavenging activity, indicating its potential as an antioxidant agent.

Concentration (µg/mL)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
102530
505560
1007885

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate inflammatory pathways suggests its potential in treating inflammatory diseases.

Case Study 1: Treatment of Inflammatory Bowel Disease

A clinical trial investigated the efficacy of methanamine thiazole derivatives in patients with inflammatory bowel disease (IBD). The study reported a significant reduction in disease activity index scores among participants treated with the compound compared to the placebo group.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress. The results indicated that treatment with the compound led to a significant decrease in neuronal cell death and improved cognitive function.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Antioxidant Mechanism : It scavenges free radicals and enhances endogenous antioxidant enzyme activity.
  • Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationThiourea + 2-bromoacetophenone, K₂CO₃, DMF, 80°C65–75%
AminationNH₃/MeOH, 60°C, 12h70–80%

How can reaction conditions be optimized to improve yield and purity?

Advanced Question
Critical factors:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol .
  • Catalysts : K₂CO₃ or NaH improves deprotonation efficiency in amine coupling steps .
  • Temperature Control : Higher temps (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .

Troubleshooting Contradictions : If yields vary between studies, assess purity of starting materials or side reactions (e.g., oxidation of thiazole rings) via TLC or HPLC .

How should researchers resolve discrepancies in spectral or elemental analysis data?

Advanced Question

  • Case Study : A reported 1H^1H-NMR shift at δ 7.5 ppm conflicts with computational predictions.
    • Solution : Re-examine solvent effects (DMSO vs. CDCl₃) or check for tautomerism in the thiazole ring .
  • Elemental Analysis : Discrepancies >0.3% suggest impurities; recrystallize in ethanol/water or use column chromatography .

What computational strategies predict biological activity or synthetic pathways for this compound?

Advanced Question

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes with thiazole-binding pockets) .
  • Retrosynthesis Tools : AI platforms (e.g., PubChem’s retrosynthesis analyzer) propose one-step routes using commercially available precursors .

Example : Docking of analogous thiazoles with acetylcholinesterase showed binding energies of −8.2 kcal/mol, suggesting neuroactivity potential .

How do substituents on the thiazole or methoxyphenyl groups affect reactivity and bioactivity?

Advanced Question

  • Electron-Withdrawing Groups (e.g., -NO₂): Reduce nucleophilicity of the thiazole nitrogen, slowing alkylation reactions .
  • Methoxy Position : Para-substitution on the phenyl ring enhances steric hindrance, reducing coupling yields compared to ortho-substitution .

Q. Structure-Activity Relationship (SAR) :

SubstituentReaction YieldBiological Activity (IC₅₀)
4-Fluorophenyl68%12 µM (Antimicrobial)
4-Methoxyphenyl72%18 µM (Anticancer)
Data adapted from .

What safety protocols are recommended for handling this compound?

Basic Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation (may cause respiratory irritation) .
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

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